Deca-4,7-dien-1-OL
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Overview
Description
Deca-4,7-dien-1-OL, also known as (4Z,7Z)-4,7-Decadien-1-ol, is an unsaturated long-chain fatty alcohol with a chemical formula of C10H20O. It is characterized by two double bonds located at carbon atoms 4 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deca-4,7-dien-1-OL generally involves the oxidation of fatty alcohols. A common method is the oxidation of decadiene to decadialdehyde, followed by a reduction reaction to obtain the desired product . The process typically involves the use of oxidizing agents such as ceric ammonium nitrate or lead tetraacetate in pyridine, followed by reduction with reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Deca-4,7-dien-1-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and carboxylic acids.
Reduction: Reduction reactions can convert it into saturated alcohols.
Substitution: It can participate in substitution reactions, forming esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Acid chlorides and anhydrides are used in esterification reactions.
Major Products Formed
Oxidation: Decadialdehyde and decanoic acid.
Reduction: Decanol.
Substitution: Deca-4,7-dien-1-yl acetate and other esters.
Scientific Research Applications
Deca-4,7-dien-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It exhibits antioxidant, anti-inflammatory, and anti-cancer activities in vitro.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Deca-4,7-dien-1-OL involves its interaction with various molecular targets and pathways. It exerts its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory cytokines and enzymes.
Anti-cancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Deca-4,7-dien-1-OL can be compared with other similar compounds such as:
Deca-4,7-dien-1-yl hydrogen sulfate: A sulfuric ester obtained by the formal condensation of this compound with sulfuric acid.
Decanol: A saturated fatty alcohol with similar chain length but lacking double bonds.
Decadialdehyde: An oxidized form of this compound with aldehyde functional groups.
The uniqueness of this compound lies in its unsaturated structure, which imparts distinct chemical and biological properties compared to its saturated counterparts.
Properties
IUPAC Name |
deca-4,7-dien-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKODDQZVUPANMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40709141 |
Source
|
Record name | Deca-4,7-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104188-11-6 |
Source
|
Record name | Deca-4,7-dien-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40709141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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